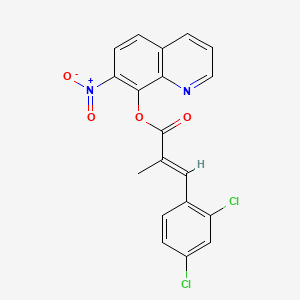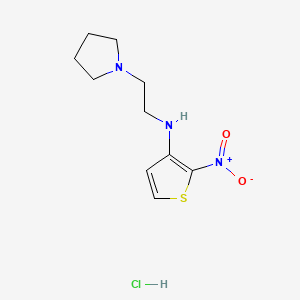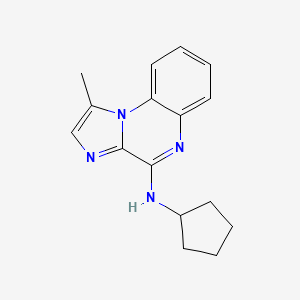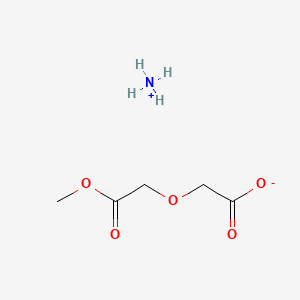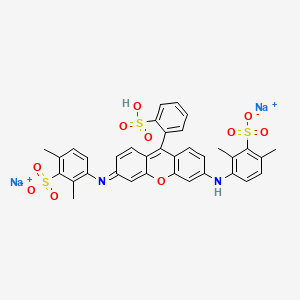
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple sulphonate groups and a xanthene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of sulphonate groups through sulphonation reactions. The final step involves the formation of the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulphone derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Wissenschaftliche Forschungsanwendungen
Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a fluorescent marker.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonate groups and xanthene core enable it to bind to proteins, enzymes, and other biomolecules, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium hydrogen-2-(6-((2,4-dimethylsulphonatophenyl)amino)-3-((2,4-dimethylsulphonatophenyl)imino)-3H-xanthen-9-yl)benzenesulphonate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.
Eigenschaften
CAS-Nummer |
93963-80-5 |
|---|---|
Molekularformel |
C35H28N2Na2O10S3 |
Molekulargewicht |
778.8 g/mol |
IUPAC-Name |
disodium;3-[[6-(2,4-dimethyl-3-sulfonatophenyl)imino-9-(2-sulfophenyl)xanthen-3-yl]amino]-2,6-dimethylbenzenesulfonate |
InChI |
InChI=1S/C35H30N2O10S3.2Na/c1-19-9-15-28(21(3)34(19)49(41,42)43)36-23-11-13-25-30(17-23)47-31-18-24(37-29-16-10-20(2)35(22(29)4)50(44,45)46)12-14-26(31)33(25)27-7-5-6-8-32(27)48(38,39)40;;/h5-18,36H,1-4H3,(H,38,39,40)(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI-Schlüssel |
SWHJEJGPQKMZCN-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C(=C(C=C1)NC2=CC3=C(C=C2)C(=C4C=CC(=NC5=C(C(=C(C=C5)C)S(=O)(=O)[O-])C)C=C4O3)C6=CC=CC=C6S(=O)(=O)O)C)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


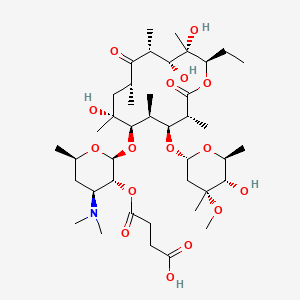
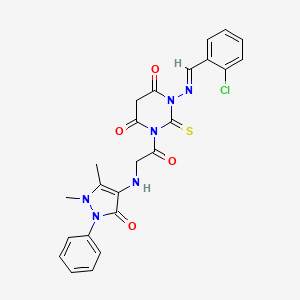

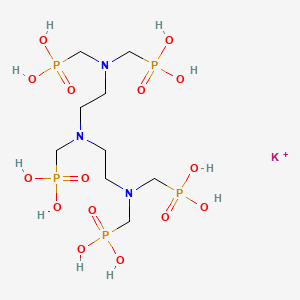
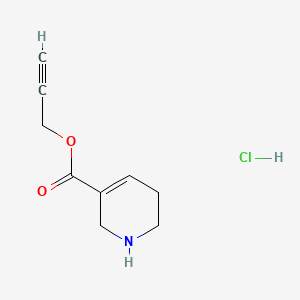

![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)
